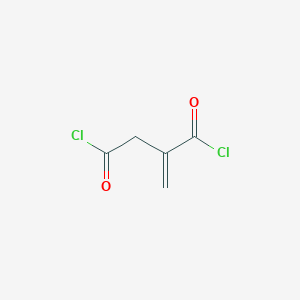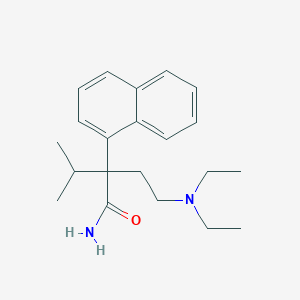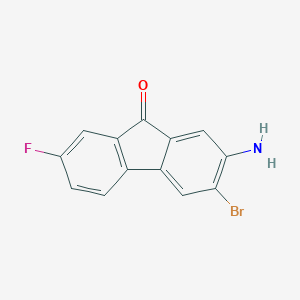
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-bromo-7-fluoro-9H-fluoren-9-one, also known as ABF, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. ABF is a fluorescent dye that has been used as a probe for studying protein-protein interactions, DNA-protein interactions, and protein-lipid interactions.
Mécanisme D'action
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one is a fluorescent dye that binds to proteins through covalent bonding. The binding of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one to proteins causes a change in the fluorescence intensity, which can be used to monitor protein-protein interactions, DNA-protein interactions, and protein-lipid interactions.
Effets Biochimiques Et Physiologiques
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has several advantages as a fluorescent probe in scientific research. It has a high binding affinity for proteins, which allows for sensitive detection of protein-protein interactions, DNA-protein interactions, and protein-lipid interactions. 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one is also highly stable, which makes it suitable for long-term experiments. However, 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has some limitations, such as its relatively low solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
There are several future directions for the use of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one in scientific research. One potential application is the development of new drugs that target protein-protein interactions. 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one could be used as a screening tool to identify compounds that disrupt specific protein-protein interactions. Another future direction is the development of new fluorescent probes that are based on the structure of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one. These probes could have improved properties, such as higher solubility in water and lower toxicity to cells. Overall, 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has great potential for advancing scientific research in various fields.
Méthodes De Synthèse
The synthesis of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one involves the reaction of 2-Amino-3-bromo-9H-fluoren-9-one with 7-fluoro-1,2,3,4-tetrahydroisoquinoline in the presence of potassium carbonate and dimethylformamide. This reaction yields 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one as a yellow powder with a purity of over 95%.
Applications De Recherche Scientifique
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has been widely used as a fluorescent probe in various scientific research fields. It has been used to study protein-protein interactions, DNA-protein interactions, and protein-lipid interactions. 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one has also been used to study the structure and function of proteins, such as enzymes and receptors.
Propriétés
Numéro CAS |
1643-13-6 |
|---|---|
Nom du produit |
2-Amino-3-bromo-7-fluoro-9h-fluoren-9-one |
Formule moléculaire |
C13H7BrFNO |
Poids moléculaire |
292.1 g/mol |
Nom IUPAC |
2-amino-3-bromo-7-fluorofluoren-9-one |
InChI |
InChI=1S/C13H7BrFNO/c14-11-4-8-7-2-1-6(15)3-9(7)13(17)10(8)5-12(11)16/h1-5H,16H2 |
Clé InChI |
IPPHHOKOSDMXMT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(=O)C3=CC(=C(C=C23)Br)N |
SMILES canonique |
C1=CC2=C(C=C1F)C(=O)C3=CC(=C(C=C23)Br)N |
Autres numéros CAS |
1643-13-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



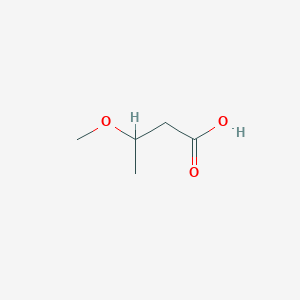
![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)
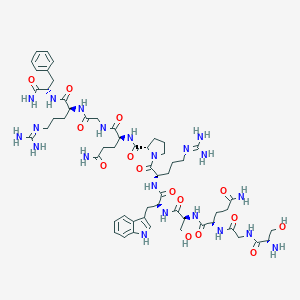
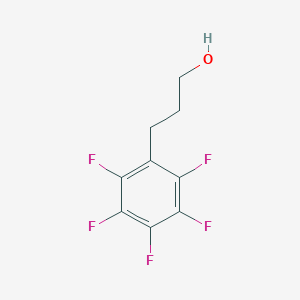
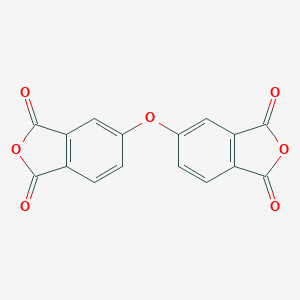
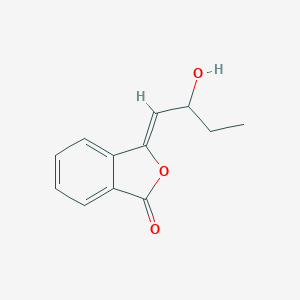
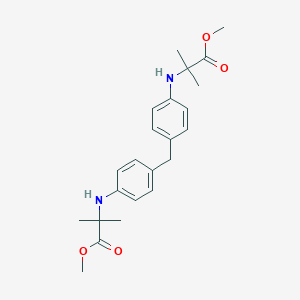
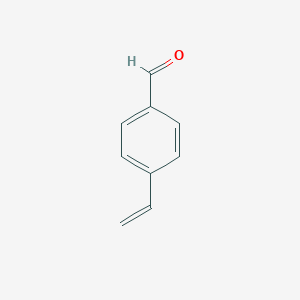
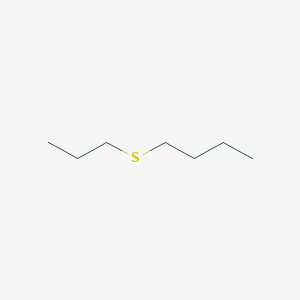
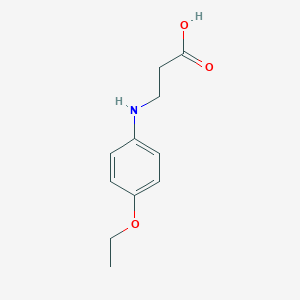
![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
